6-nitro-1H-indazol-3-ol

Synthetic Chemistry Process Chemistry Medicinal Chemistry

6-Nitro-1H-indazol-3-ol (CAS 7364-33-2), also referred to as 6-nitro-1,2-dihydroindazol-3-one, is a heterocyclic organic compound belonging to the indazole class. Characterized by a nitro group at the 6-position and a 3-ol functionality on the indazole core, this molecule is a key scaffold for the development of biologically active compounds, particularly as a kinase hinge-binding fragment and enzyme inhibitor.

Molecular Formula C7H5N3O3
Molecular Weight 179.13 g/mol
CAS No. 7364-33-2
Cat. No. B1587693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-nitro-1H-indazol-3-ol
CAS7364-33-2
Molecular FormulaC7H5N3O3
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])NNC2=O
InChIInChI=1S/C7H5N3O3/c11-7-5-2-1-4(10(12)13)3-6(5)8-9-7/h1-3H,(H2,8,9,11)
InChIKeyBNLMXABHKLAIAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-1H-indazol-3-ol (CAS 7364-33-2): A Differentiated Indazole Scaffold for Kinase and Enzyme Inhibition Research


6-Nitro-1H-indazol-3-ol (CAS 7364-33-2), also referred to as 6-nitro-1,2-dihydroindazol-3-one, is a heterocyclic organic compound belonging to the indazole class [1]. Characterized by a nitro group at the 6-position and a 3-ol functionality on the indazole core, this molecule is a key scaffold for the development of biologically active compounds, particularly as a kinase hinge-binding fragment and enzyme inhibitor . The compound is primarily utilized in early-stage drug discovery and chemical biology research, with its specific substitution pattern offering a distinct profile of reactivity and biological activity compared to its structural analogs [2].

Why 6-Nitro-1H-indazol-3-ol (CAS 7364-33-2) Cannot Be Simply Interchanged with Unsubstituted Indazole or Other Nitroindazoles


Generic substitution among nitroindazole isomers is not scientifically valid due to the precise and quantifiable impact of the nitro group's position on both chemical reactivity and biological activity. The 3-ol group in 6-nitro-1H-indazol-3-ol confers unique chemical properties, such as a specific melting point of 243°C, which differs from its parent compound 6-nitroindazole [1]. Critically, the position of the nitro substituent (6- vs. 7- or 5-nitro) and the presence of the 3-ol group dictate target engagement, as evidenced by substantial differences in inhibitory potency against key enzymes like nitric oxide synthase (NOS) and monoamine oxidase B (MAO-B) [2]. These differences in potency, which can be orders of magnitude, along with distinct in vivo behavioral profiles, mean that selecting the correct isomer is essential for achieving the desired experimental outcome, and the data below quantifies why 6-nitro-1H-indazol-3-ol and its close analogs are not functionally interchangeable [3].

Quantitative Evidence for 6-Nitro-1H-indazol-3-ol (CAS 7364-33-2): Direct Comparator Data vs. Structural Analogs


6-Nitro-1H-indazol-3-ol as a Superior Synthetic Intermediate for 3-Chloro-6-nitro-1H-indazole

6-Nitro-1H-indazol-3-ol is a critical and efficient synthetic intermediate for producing 3-chloro-6-nitro-1H-indazole, a valuable building block for further derivatization. While the parent 6-nitroindazole lacks the 3-ol functionality necessary for direct chlorination, this compound is specifically converted to the 3-chloro derivative by treatment with an excess of a chlorinating agent [1]. This direct transformation demonstrates a key differentiation in its synthetic utility compared to other nitroindazole isomers that do not readily undergo this specific substitution.

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Moderate Potency NOS Inhibition: 6-Nitroindazole is ~35x Less Potent than 7-Nitroindazole

In a comparative study of indazole derivatives on rat cerebellar nitric oxide synthase (NOS), the compound 6-nitroindazole, a close structural analog of 6-nitro-1H-indazol-3-ol, exhibited an IC50 value of 31.6 ± 3.4 µM. This potency is significantly lower than that of 7-nitroindazole (IC50 = 0.9 ± 0.1 µM), a widely used NOS inhibitor in neuroscience research [1]. This 35-fold difference in potency is a critical selection criterion. The data also demonstrate that the 6-nitro substitution pattern yields a different potency profile compared to the 5-nitro (IC50 = 47.3 ± 2.3 µM) and unsubstituted indazole (IC50 = 177.8 ± 2.1 µM) analogs. While this data is for 6-nitroindazole, it provides a strong class-level inference for the related 6-nitro-1H-indazol-3-ol.

Enzyme Inhibition Neuroscience Nitric Oxide Synthase

Superior MAO-B Inhibition: 6-Nitroindazole is ~11x More Potent than 7-Nitroindazole

A direct head-to-head comparison of nitroindazole isomers revealed a stark contrast in their ability to inhibit human monoamine oxidase B (MAO-B). The 6-nitroindazole analog demonstrated an IC50 of 2.5 µM, which is approximately 11-fold more potent than 7-nitroindazole (IC50 = 27.8 µM) and 4.4-fold more potent than the unsubstituted parent compound indazole (IC50 = 11 µM) [1]. This quantitative evidence highlights that the 6-nitro position confers a significant advantage for targeting MAO-B, a key enzyme in neurotoxin activation and a therapeutic target for Parkinson's disease.

Enzyme Inhibition Neuroprotection Monoamine Oxidase

Reduced In Vivo Antinociceptive Potency: 6-Nitroindazole is ~2.3x Less Potent than 7-Nitroindazole

In a mouse model of pain, the in vivo antinociceptive effects of nitroindazole isomers were quantified. 6-Nitroindazole produced a dose-related antinociceptive effect in the formalin-induced hindpaw licking assay, with an ED50 of 62.5 mg/kg. In contrast, 7-nitroindazole (7-NI) was significantly more potent, with an ED50 of 27.5 mg/kg in the same assay [1]. This represents a 2.3-fold difference in potency. This data demonstrates that the in vitro enzyme inhibition profile translates to a measurable, yet distinct, in vivo pharmacological outcome, with the 6-nitro analog being less potent than the 7-nitro derivative.

In Vivo Pharmacology Pain Research Behavioral Pharmacology

Distinct Physicochemical Profile: 6-Nitro-1H-indazol-3-ol vs. 6-Nitroindazole

6-Nitro-1H-indazol-3-ol (C7H5N3O3, MW 179.13) exhibits a significantly higher melting point of 243 °C compared to its parent compound 6-nitroindazole (C7H5N3O2, MW 163.13) [1][2]. The 3-ol group also contributes to a higher calculated polar surface area (PSA) of 94.47 Ų [1], which is a key predictor of oral bioavailability and membrane permeability. This contrasts with the lower PSA expected for 6-nitroindazole. These differences in solid-state properties and polarity can directly impact solubility, formulation strategy, and purification methods.

Physicochemical Analysis Drug Formulation Analytical Chemistry

Key Research Applications for 6-Nitro-1H-indazol-3-ol (CAS 7364-33-2) Driven by Its Differentiated Profile


Medicinal Chemistry: A Versatile Scaffold for Kinase Inhibitor Design

6-Nitro-1H-indazol-3-ol serves as a privileged scaffold in medicinal chemistry for designing novel kinase inhibitors. Its indazole core is known to bind effectively to the hinge region of tyrosine kinases . The 3-ol group provides a key synthetic handle for further derivatization, as evidenced by its efficient conversion to 3-chloro-6-nitro-1H-indazole [1], enabling the rapid exploration of structure-activity relationships (SAR) around the kinase ATP-binding pocket.

Neuroscience Research: A Tool Compound for Investigating MAO-B and Neuroprotection

For researchers investigating the role of monoamine oxidase B (MAO-B) in neurodegenerative diseases like Parkinson's, 6-nitro-1H-indazol-3-ol and its analogs offer a more potent alternative to the commonly used 7-nitroindazole. The quantitative data shows that the 6-nitro substitution pattern provides an ~11-fold increase in potency against human MAO-B compared to the 7-nitro isomer [2]. This makes it a valuable tool compound for probing MAO-B-mediated neurotoxin activation and evaluating neuroprotective strategies.

Enzymology: A Defined Probe for Investigating NOS Isoform Selectivity

The moderate potency of 6-nitro substituted indazoles against nitric oxide synthase (NOS) (IC50 ≈ 31.6 µM) [3] makes them useful tools for investigating NOS biology. Unlike the highly potent 7-nitroindazole (IC50 ≈ 0.9 µM), the 6-nitro analog provides a window for studying NOS inhibition without complete enzyme knockdown, which can be advantageous for dissecting specific signaling pathways or when a partial inhibition profile is desired in cellular or in vivo models.

Chemical Biology: A Differentiated Probe for In Vivo Behavioral Studies

In in vivo behavioral pharmacology, particularly pain research, the distinct antinociceptive profile of 6-nitro substituted compounds (ED50 = 62.5 mg/kg) compared to 7-nitroindazole (ED50 = 27.5 mg/kg) [4] allows researchers to select the appropriate tool for their specific experimental needs. The 2.3-fold difference in in vivo potency provides a means to separate on-target (NOS inhibition) from potential off-target effects, enabling more nuanced interpretation of behavioral outcomes.

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